Biliverdin xiiig
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70707-71-0 |
|---|---|
Molecular Formula |
C33H34N4O6 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-[(5E)-5-[[5-[(E)-[(5E)-5-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-ethenyl-3-methylpyrrol-2-ylidene]methyl]-3-ethenyl-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-7-20-16(3)24(34-28(20)14-26-18(5)22(32(42)36-26)9-11-30(38)39)13-25-17(4)21(8-2)29(35-25)15-27-19(6)23(33(43)37-27)10-12-31(40)41/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,36,42)(H,38,39)(H,40,41)/b25-13+,26-14+,29-15+ |
InChI Key |
VWGWBIHXWVEFPN-KXFBSPMNSA-N |
SMILES |
CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)O)N3)C=C)C)C)C=C)CCC(=O)O |
Isomeric SMILES |
CC\1=C(C(=O)N/C1=C/C2=C(C(=C(N2)/C=C/3\C(=C(/C(=C\C4=NC(=O)C(=C4C)CCC(=O)O)/N3)C=C)C)C)C=C)CCC(=O)O |
Canonical SMILES |
CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)O)N3)C=C)C)C)C=C)CCC(=O)O |
Synonyms |
iliverdin XIII gamma biliverdin XIIIg |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Biliverdin Xiiig
Comparative Analysis of Biliverdin (B22007) XIIIγ Biosynthetic Pathways Across Biological Systems
The biosynthesis of biliverdin isomers is a critical metabolic process involving the enzymatic degradation of heme. While the α-isomer of biliverdin (biliverdin IXα) is the most common product of heme catabolism, the γ-isomer, biliverdin XIIIγ, is also synthesized in various organisms, where it serves distinct biological roles. The formation of biliverdin XIIIγ results from the cleavage of the heme macrocycle at the γ-methene bridge, a reaction catalyzed by specific heme oxygenases (HOs) or related enzymes. A comparative analysis of these pathways across different biological systems reveals significant diversity in the enzymatic machinery, regulation, and the physiological functions of this particular isomer.
The regioselectivity of heme oxygenases—the ability to cleave a specific methene bridge of the heme porphyrin ring—is a key determinant in the type of biliverdin isomer produced. nih.gov Most well-characterized HOs are α-regioselective, yielding biliverdin IXα, carbon monoxide (CO), and free iron. rsc.orgnih.gov However, in certain biological contexts, enzymes have evolved to favor γ-cleavage, leading to the production of biliverdin XIIIγ. This alternative regioselectivity is often attributed to the unique structural features of the enzyme's active site, which orient the heme substrate differently. umbc.edu
In several insect species, biliverdin XIIIγ is a crucial component of pigmentation, contributing to their coloration and camouflage. The specific heme oxygenase-like enzymes responsible for its synthesis are under active investigation, but their prevalence in these organisms suggests a specialized evolutionary adaptation. The resulting biliverdin XIIIγ is often incorporated into pigment-protein complexes to produce stable green and blue colors.
Similarly, some crustaceans utilize biliverdin XIIIγ for coloration. For instance, it has been identified as a key pigment in the carapace of certain species, where it forms complexes with proteins. This indicates the presence of a heme oxygenase isoform with a distinct preference for γ-methene bridge cleavage to support this physiological requirement.
In the realm of microorganisms, the opportunistic pathogen Pseudomonas aeruginosa possesses a heme oxygenase (HemO) that exhibits β/δ-regioselectivity, producing biliverdin IXβ and IXδ isomers. umbc.edu While not producing the XIIIγ isomer, the study of this enzyme's unique 90° in-plane rotation of the heme within the active site provides a valuable model for understanding how variations in enzyme structure can lead to alternative cleavage sites. umbc.edu This knowledge is instrumental in hypothesizing the structural basis for γ-regioselectivity in other organisms.
In phototrophic organisms like cyanobacteria and plants, heme oxygenases are primarily involved in the synthesis of biliverdin IXα, which serves as the precursor for phytochromes and phycobiliproteins, essential molecules for light sensing and harvesting. frontiersin.org While biliverdin XIIIγ is not a major product in these systems, engineered modifications to the active site of cyanobacterial heme oxygenase have successfully shifted its regioselectivity, demonstrating the subtle structural determinants that govern the cleavage site.
The table below provides a comparative overview of the biosynthetic pathways leading to biliverdin isomers, with a focus on systems producing or having the potential to produce biliverdin XIIIγ.
| Biological System | Key Enzyme(s) | Substrate | Primary Product(s) | Primary Function of Biliverdin Isomer |
| Insects (e.g., Praying Mantis, Silkworm) | Heme Oxygenase-like enzymes (γ-regioselective) | Heme | Biliverdin XIIIγ | Pigmentation, Camouflage |
| Crustaceans (e.g., Shore Crabs) | Heme Oxygenase isoforms (γ-regioselective) | Heme | Biliverdin XIIIγ | Coloration (Carotenoprotein complexes) |
| Vertebrates (most) | Heme Oxygenase (α-regioselective) | Heme | Biliverdin IXα | Precursor to bilirubin (B190676), antioxidant defense wikipedia.orgnih.gov |
| Cyanobacteria & Plants | Heme Oxygenase (α-regioselective) | Heme | Biliverdin IXα | Precursor for phycobiliproteins and phytochromes frontiersin.org |
| Pseudomonas aeruginosa | Heme Oxygenase (HemO) (β/δ-regioselective) | Heme | Biliverdin IXβ, Biliverdin IXδ | Regulation of heme uptake umbc.edu |
Detailed Research Findings:
The structural basis for the regioselectivity of heme oxygenases has been a subject of intense research. Crystallographic studies of various HOs have revealed that the conformation of the distal helix, which is positioned over the heme, plays a crucial role in directing the cleavage. nih.gov In α-regioselective enzymes, the active site architecture facilitates the attack on the α-methene bridge. It is hypothesized that in γ-selective enzymes, a different arrangement of amino acid residues in the active site reorients the heme substrate, exposing the γ-methene bridge to oxidative cleavage.
Mutagenesis studies have substantiated this hypothesis. For example, research on the heme oxygenase from Pseudomonas aeruginosa (HemO) has shown that specific mutations can alter its regioselectivity. umbc.edu By modifying key amino acid residues that interact with the heme propionates, researchers have been able to engineer enzymes with altered cleavage preferences. umbc.edu These findings provide a roadmap for understanding the molecular evolution of γ-regioselective heme oxygenases found in insects and crustaceans.
Metabolism and Interconversion of Biliverdin Xiiig
Enzymatic Reduction to Bilirubin (B190676) Isomers
The primary metabolic fate of biliverdin (B22007) isomers, including Biliverdin XIIIα, is their conversion to bilirubin isomers through enzymatic reduction. mdpi.com This reaction is catalyzed by the enzyme biliverdin reductase.
Biliverdin reductase exists in two main isoforms, Biliverdin Reductase A (BVR-A) and Biliverdin Reductase B (BVR-B), which exhibit different substrate specificities. researchgate.net
BVR-A: This is the major isoform in adults and is highly specific for the IXα isomer of biliverdin, which is the natural and most common isomer. mdpi.comresearchgate.net Studies on rat liver have shown that the major form of biliverdin reductase (molecular form 1) reduces Biliverdin XIIIα at a significantly higher rate than the XIIIβ and XIIIγ isomers. nih.gov This suggests that the specificity of BVR-A is more related to the type of isomer (α, β, or γ) rather than the series (IX or XIII). nih.gov
BVR-B: This isoform is more prominent during fetal development and shows a preference for biliverdin isomers other than IXα. researchgate.netresearchgate.net It can reduce Biliverdin XIIIα and XIIIβ at similar rates. nih.gov Another form of the enzyme, which is induced by certain treatments, reduces the XIIIβ isomer at a slightly higher rate than the XIIIα isomer. nih.gov BVR-B's specificity appears to be for biliverdin isomers that lack propionate (B1217596) side chains straddling the C10 position. researchgate.net Interestingly, a synthetic form, Mesobiliverdin XIIIα, can bind to BVR-B but does not act as a substrate. researchgate.net
The presence of two propionate groups in the biliverdin structure is a critical requirement for it to be a substrate for biliverdin reductase. capes.gov.br
Table 1: Substrate Specificity of Biliverdin Reductase Isoforms for Biliverdin XIII Isomers
| Enzyme Form | Substrate Preference | Relative Reduction Rate |
|---|---|---|
| Molecular Form 1 (Major form, similar to BVR-A) | Biliverdin XIIIα | High |
| Biliverdin XIIIβ | Low | |
| Biliverdin XIIIγ | Low | |
| Molecular Form 2 (Minor form, similar to BVR-B) | Biliverdin XIIIα | Moderate |
| Biliverdin XIIIβ | Moderate | |
| Biliverdin XIIIγ | Low | |
| Molecular Form 3 (Induced form) | Biliverdin XIIIβ | High |
| Biliverdin XIIIα | Moderate |
Data compiled from a study on rat liver biliverdin reductase. nih.gov
The reduction of biliverdin to bilirubin by biliverdin reductase involves the transfer of a hydride ion from a cofactor to the double bond at the C10 methine bridge of the biliverdin molecule. wikipedia.orgebi.ac.uk This converts the linear tetrapyrrole into bilirubin. mdpi.com The catalytic mechanism is thought to involve either a sequential or concerted proton and hydride transfer. ebi.ac.uk Key amino acid residues in the active site, such as tyrosine, are believed to act as a general acid, donating a proton to a nitrogen atom on the pyrrole (B145914) ring, although this is not considered essential for catalysis. ebi.ac.ukresearchgate.net The stereochemistry of the reaction is specific, with the hydride transfer occurring to the si face of the nicotinamide (B372718) ring of the cofactor. researchgate.net For BVR-B, the reducible atom of the biliverdin substrate is positioned directly above the reactive C4 of the cofactor, facilitating a direct hydride transfer. researchgate.net
Biliverdin reductase activity is dependent on the presence of nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as a reducing cofactor. mdpi.comontosight.ai The preference for NADPH or NADH can be pH-dependent. researchgate.netfrontiersin.org BVR-A preferentially uses NADH at a near-neutral pH (around 6-7) and NADPH at a more alkaline pH (around 8.5-8.7). researchgate.netfrontiersin.org BVR-B also utilizes NADPH for the reduction of its substrates. researchgate.net The cofactor binds to the enzyme, and the hydride ion is transferred from the nicotinamide ring of the cofactor to the biliverdin substrate. ebi.ac.uk
Mechanistic Aspects of Biliverdin xiiig Reduction by Biliverdin Reductase.
Oxidative Pathways and Potential Degradation Products of Biliverdin XIIIα
While the primary metabolic route for biliverdin is reduction, it can also undergo oxidative degradation. When biliverdin or its reduction product, bilirubin, reacts with reactive oxygen species (ROS), various oxidation products can be formed. researchgate.netfrontiersin.org For instance, the reaction of bilirubin with hydrogen peroxide can lead to the formation of monopyrrolic compounds like 4-methyl-5-oxo-3-vinyl-(1,5-dihydropyrrol-2-ylidene)acetamide and 3-methyl-5-oxo-4-vinyl-(1,5-dihydropyrrol-2-ylidene)acetamide, as well as 4-methyl-3-vinylmaleimide. nih.gov Although these specific products were identified from the degradation of bilirubin IXα, it is plausible that similar oxidative degradation pathways exist for Biliverdin XIIIα, given the structural similarities between the isomers. This oxidative conversion is part of a proposed antioxidant cycle where bilirubin is oxidized to biliverdin by ROS, and then biliverdin is reduced back to bilirubin by biliverdin reductase. researchgate.net
Intracellular Trafficking and Compartmentalization of Biliverdin XIIIα and its Metabolites
Biliverdin reductase is a cytosolic enzyme, meaning it is located in the cytoplasm of the cell. ontosight.ai Therefore, the reduction of Biliverdin XIIIα to its corresponding bilirubin isomer occurs in this cellular compartment. The resulting bilirubin is lipophilic and can diffuse through cell membranes. physiology.org It is then typically bound to cytosolic proteins for transport. physiology.org In some cases, biliverdin reductase itself can act as an intracellular transporter, relocating from the cytosol to the nucleus or plasma membrane depending on the cellular signals, which may influence the trafficking of its substrates and products. frontiersin.org The subsequent metabolism of bilirubin, such as conjugation with glucuronic acid in the liver for excretion, involves its transport into the endoplasmic reticulum. physiology.org
Cellular and Molecular Mechanisms of Biliverdin Xiiig Action
Modulation of Cellular Signaling Pathways
Biliverdin (B22007) XIIIα, primarily through the actions of its reductase, biliverdin reductase (BVR), plays a significant role in modulating a variety of cellular signaling pathways. BVR is a pleiotropic enzyme with both reductase and kinase activities, placing it at the crossroads of numerous second messenger systems. mdpi.com Its functions extend beyond the mere conversion of biliverdin to bilirubin (B190676), encompassing roles as a scaffold protein, an intracellular transporter of gene regulators, and a transcription factor. frontiersin.orgfrontiersin.org
Interaction with Protein Kinases (e.g., PI3K-Akt, ERK1/2, PKC)
Biliverdin reductase is deeply integrated into key signaling cascades that govern cell growth, differentiation, and survival, notably the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. frontiersin.org
PI3K-Akt Pathway: BVR can activate the p85 subunit of PI3K, which in turn activates Akt. mdpi.com This activation triggers pro-survival pathways downstream of Akt, enhancing cytoprotection, particularly in the nervous system. mdpi.com In macrophages, the conversion of biliverdin to bilirubin by membrane-bound BVR initiates the activation of the PI3K-Akt-IL-10 axis. frontiersin.orgresearchgate.net This process involves the tyrosine phosphorylation of BVR, allowing it to bind to the p85 subunit of PI3K and subsequently activate Akt. frontiersin.org
ERK1/2 Pathway: BVR is essential for the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). frontiersin.org It can form a ternary complex with MEK1 and ERK1/2, and this association is crucial for the nuclear translocation of ERK1/2, as BVR possesses both nuclear localization and export signals. mdpi.com Once in the nucleus, ERK1/2 can phosphorylate transcription factors like Elk1. mdpi.com Under pathological conditions characterized by elevated oxidative stress, increased ERK1/2 activity can inhibit BVR's reductase function, leading to reduced bilirubin production and exacerbated oxidative damage.
Protein Kinase C (PKC): BVR interacts with several PKC isoforms to regulate processes like inflammation and cell proliferation. mdpi.com For instance, BVR can activate PKCβII through phosphorylation. mdpi.com It also associates with PKCζ in response to tumor necrosis factor-α (TNF-α) and interacts with PKCδ, leading to increased PKC activity. mdpi.com The formation of a ternary complex involving BVR, PKCδ, and ERK2 is vital for the ERK2-mediated activation of downstream targets. Furthermore, biliverdin itself can inhibit PKCδ. frontiersin.org
| Kinase Pathway | Interaction with Biliverdin/BVR | Downstream Effect | Reference |
|---|---|---|---|
| PI3K-Akt | BVR activates the p85 subunit of PI3K, leading to Akt activation. | Promotes cell survival and cytoprotection. | mdpi.com |
| ERK1/2 | BVR forms a complex with MEK1 and ERK1/2, facilitating ERK1/2 nuclear translocation. | Phosphorylation of nuclear transcription factors like Elk1. | mdpi.com |
| PKC | BVR interacts with and activates various PKC isoforms (βII, ζ, δ). | Modulation of inflammation, cell proliferation, and activation of ERK2. | mdpi.com |
Influence on Transcription Factor Activation (e.g., NF-κB, AP-1, ATF-2, Elk1)
The influence of biliverdin and BVR extends to the regulation of key transcription factors that control inflammatory and stress responses.
NF-κB: Biliverdin and bilirubin supplementation have been shown to inhibit pro-inflammatory signaling by suppressing NF-κB regulated pathways. mdpi.com BVR can regulate NF-κB, and biliverdin itself is a known inhibitor of this transcription factor. mdpi.comfrontiersin.org Studies indicate that biliverdin can ameliorate cerebral ischemia-reperfusion injury by inhibiting the NF-κB pathway through the Nrf2/A20/eEF1A2 axis. researchgate.net
AP-1: BVR can act as a transcription factor for genes regulated by activator protein 1 (AP-1). nih.gov It achieves this by heterodimerizing with members of the AP-1 family, such as c-Fos. mdpi.comresearchgate.net
ATF-2: BVR has been shown to modulate the expression of activating transcription factor 2 (ATF-2), suggesting a role in controlling cAMP-regulated genes. nih.govmdpi.com
Elk1: As a downstream target of the ERK1/2 pathway, the activation of Ets-like protein 1 (Elk1) is influenced by BVR. mdpi.com The formation of a ternary complex of BVR, PKCδ, and ERK2 is essential for the ERK2-mediated activation of Elk1. NF-κB has also been identified as a downstream target gene of Elk-1. nih.gov
Role in Gene Expression Regulation
Biliverdin and its reductase, BVR, exert significant control over gene expression, particularly those involved in cytoprotection and metabolism. researchgate.net BVR's ability to translocate to the nucleus allows it to directly function as a transcription factor. researchgate.net
One of the most critical roles of the biliverdin/BVR system is the regulation of heme oxygenase-1 (HO-1) gene expression. mdpi.com BVR can induce HO-1 expression through several mechanisms, including the modulation of AP-1 and by reducing intracellular biliverdin levels, which can relieve feedback inhibition on HO-1. mdpi.com
Furthermore, bilirubin, the product of BVR activity, acts as a direct ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid and energy homeostasis. mdpi.commdpi.com A significant portion of bilirubin-controlled gene activity in hepatocytes is dependent on PPARα. mdpi.com Overexpression of BVR leads to substantial changes in the expression of cell cycle genes, including transcription factors and cyclin-dependent kinases. frontiersin.org
Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging
The biliverdin/bilirubin system is a cornerstone of the cell's defense against oxidative stress, employing both direct and indirect mechanisms to maintain redox homeostasis. researchgate.netnih.gov
Direct Radical Quenching by Biliverdin XIIIα
While bilirubin is widely recognized as a potent antioxidant, its precursor, biliverdin, also possesses direct radical-scavenging properties. nih.govacs.org It has been proposed that biliverdin reacts directly with peroxyl radicals to form an addition product. physiology.org However, studies comparing the two have shown that bilirubin is a more effective antioxidant and prooxidant than biliverdin. researchgate.net The antioxidant capacity of biliverdin is considered part of a cycle where it is reduced to bilirubin, which then scavenges reactive oxygen species (ROS) and is oxidized back to biliverdin. acs.org
Indirect Antioxidant Enzyme Induction and Redox Homeostasis
The primary antioxidant function of the biliverdin system is indirect, mediated through the enzymatic production of bilirubin and the regulation of other antioxidant pathways. researchgate.netresearchgate.net
The Bilirubin Antioxidant Cycle: The reduction of biliverdin to bilirubin by BVR is a critical step in a potent antioxidant cycle. acs.org Bilirubin, a powerful lipophilic antioxidant, effectively scavenges ROS, particularly peroxyl radicals, and in the process is oxidized back to biliverdin. nih.govacs.org BVR then promptly reduces biliverdin back to bilirubin, thus regenerating the antioxidant and creating a cycle that amplifies its protective effects. nih.govacs.org This cycle links the antioxidant capacity to the cellular pool of NADPH, which is required by BVR. nih.gov
Regulation of Nrf2: A crucial aspect of BVR's indirect antioxidant role is its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of redox homeostasis. biorxiv.orgnih.gov BVR directly interacts with Nrf2 to modulate its target signaling pathways, coordinating the expression of a suite of neuroprotective and antioxidant genes. biorxiv.orgbiorxiv.org This BVRA-Nrf2 axis represents a key pathway in neuroprotective redox signaling. biorxiv.org Nrf2, in turn, regulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and BVR itself. nih.gov
Induction of Antioxidant Enzymes: The heme oxygenase system, which produces biliverdin, is a critical component of the cellular response to oxidative stress. plos.org The induction of HO-1 leads to the production of biliverdin, which is then converted to the potent antioxidant bilirubin by BVR. plos.org This pathway also involves the induction of H-ferritin, which sequesters the pro-oxidant iron released from heme degradation. plos.org Studies have shown that biliverdin supplementation can increase the levels of other antioxidant enzymes like superoxide (B77818) dismutase. mdpi.com
| Mechanism | Description | Key Molecules Involved | Reference |
|---|---|---|---|
| Direct Radical Quenching | Biliverdin can directly react with and neutralize peroxyl radicals. | Biliverdin, Peroxyl radicals | nih.govphysiology.org |
| Bilirubin Antioxidant Cycle | Bilirubin scavenges ROS and is oxidized to biliverdin, which is then recycled back to bilirubin by BVR. | Bilirubin, Biliverdin, BVR, ROS, NADPH | nih.govacs.org |
| Nrf2 Pathway Activation | BVR interacts with and activates the transcription factor Nrf2, leading to the expression of antioxidant genes. | BVR, Nrf2, Antioxidant Response Element (ARE) | biorxiv.orgbiorxiv.org |
| Induction of Antioxidant Enzymes | The HO-1/BVR system upregulates the expression of protective enzymes in response to stress. | HO-1, BVR, H-ferritin, Superoxide dismutase | mdpi.complos.org |
Immunomodulatory Effects at the Cellular Level
Biliverdin XIIIα, a metabolic intermediate of heme catabolism, demonstrates significant immunomodulatory properties at the cellular level. nih.gov These effects are crucial for maintaining immune homeostasis and are mediated through its influence on various immune cells and their signaling pathways.
Biliverdin plays a pivotal role in modulating the production of key inflammatory cytokines. It has been shown to suppress the expression of pro-inflammatory cytokines while promoting anti-inflammatory ones. A significant aspect of its anti-inflammatory action is the enhanced production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. frontiersin.orgnih.gov The mechanism for this involves the activation of the PI3K-Akt signaling pathway, which is dependent on the cell surface expression of biliverdin reductase (BVR). frontiersin.orgnih.gov Inhibition of this pathway abrogates the biliverdin-induced increase in IL-10. nih.gov
Conversely, biliverdin and its downstream signaling through BVR can suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.gov Studies in macrophages have shown that knockdown of BVR results in elevated expression of TNF-α. frontiersin.org The regulation of TNF-α by IL-10 is a known anti-inflammatory mechanism where IL-10 can destabilize TNF-α mRNA. nih.govnih.gov By promoting IL-10, biliverdin indirectly contributes to the suppression of TNF-α. Furthermore, biliverdin has been observed to inhibit the expression of pro-inflammatory mediators by suppressing Toll-like receptor 4 (TLR4) expression. frontiersin.orgnih.gov
| Cytokine | Effect of Biliverdin/BVR | Key Mechanistic Details |
| Interleukin-10 (IL-10) | Upregulation | Mediated by cell surface BVR, activating the PI3K/Akt pathway. frontiersin.orgnih.govnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Downregulation | Suppressed via inhibition of TLR4 expression and potentially through IL-10-mediated mRNA destabilization. frontiersin.orgnih.govnih.gov |
The immunomodulatory effects of biliverdin extend to the direct regulation of immune cell activation and function, particularly macrophages and T-lymphocytes.
Macrophages: Biliverdin exerts profound effects on macrophages, which are key players in the innate immune response. It can drive the phenotypic shift of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype. frontiersin.org The enzyme that converts biliverdin to bilirubin, biliverdin reductase A (BVRA), is a crucial mediator in this process. Overexpression of BVRA in macrophages enhances the expression of both inducible nitric oxide synthase (iNOS), a marker for M1 macrophages, and Arginase-1 (ARG-1), a marker for M2 macrophages, suggesting a complex regulatory role. nih.gov However, BVRA-positive macrophages are a significant source of the anti-inflammatory cytokine IL-10. nih.govnih.gov Furthermore, biliverdin, through BVRA, inhibits the expression of Toll-like receptor 4 (TLR4) on macrophages, a key receptor for initiating inflammatory responses to bacterial endotoxins like lipopolysaccharide (LPS). frontiersin.orgnih.govnih.gov This inhibition is mediated by the nuclear translocation of BVR, which then binds to the TLR4 promoter and blocks its transcription. nih.govnih.gov
T-cells: Biliverdin has been shown to suppress T-cell mediated immune responses. It inhibits the proliferation of T-cells and interferes with their signaling pathways. nih.gov Specifically, biliverdin can inhibit the activation of key transcription factors such as nuclear factor of activated T-cells (NFAT) and nuclear factor kappaB (NF-κB), which are essential for the transcription of interleukin-2 (B1167480) (IL-2) and subsequent T-cell proliferation. nih.gov It also suppresses the production of the Th1 cytokine interferon-gamma (IFN-γ). nih.gov Furthermore, biliverdin and its metabolite, bilirubin, can suppress the activation of CD4+ T-cells and down-regulate the expression of Major Histocompatibility Complex (MHC) class II molecules, which are critical for antigen presentation to T-helper cells. frontiersin.orgfrontiersin.org
| Immune Cell | Effect of Biliverdin/BVR | Key Mechanistic Details |
| Macrophages | Shifts towards anti-inflammatory (M2) phenotype; regulates cytokine production. | Mediated by BVRA, leading to increased IL-10 production and inhibition of TLR4 expression. frontiersin.orgfrontiersin.orgnih.govnih.gov |
| T-cells | Suppresses activation and proliferation. | Inhibits NFAT and NF-κB signaling, reduces IL-2 and IFN-γ production, and downregulates MHC class II expression. frontiersin.orgnih.gov |
Regulation of Inflammatory Cytokine Production (e.g., IL-10, TNF-α).
Involvement in Cellular Stress Responses and Adaptation
Biliverdin and its reductase, BVRA, are integral components of the cellular defense against stress, particularly oxidative stress. The heme oxygenase (HO-1) system, which produces biliverdin, is a well-established stress-responsive system. mdpi.com
The conversion of biliverdin to bilirubin by BVRA is a critical step in the antioxidant defense mechanism, as bilirubin is a potent scavenger of reactive oxygen species (ROS). mdpi.comnih.gov This cyclical process, where bilirubin is oxidized back to biliverdin while scavenging ROS and then reduced back to bilirubin by BVRA, allows for the amplification of antioxidant effects. mdpi.com Cells lacking BVRA are hypersensitive to oxidative stress. mdpi.com
BVRA itself is involved in regulating the expression of HO-1, the enzyme that produces biliverdin. nih.gov This creates a feedback loop that can fortify the cell's capacity to handle oxidative stress. In response to stressors like hydrogen peroxide, BVRA activity is induced in young, healthy cells but not in senescent ones, highlighting its role in modulating the aging process. nih.gov Furthermore, BVRA can directly interact with and regulate key signaling pathways involved in cell survival and stress response, such as the extracellular signal-regulated kinase (ERK) pathway. mdpi.com The interaction between BVRA and ERK1/2 is crucial in promoting cell survival by limiting ROS generation.
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its downstream targets include HO-1. nih.gov Recent evidence indicates that BVRA directly interacts with Nrf2, enhancing the transcription of neuroprotective genes and coordinating the expression of genes dysregulated in neurodegenerative diseases. biorxiv.org This non-enzymatic function of BVRA is crucial for redox homeostasis. biorxiv.org
Molecular Binding Interactions with Proteins and Other Biomolecules
The biological actions of biliverdin and its reductase are underpinned by a complex network of molecular interactions with various proteins and signaling molecules.
Biliverdin itself binds to the active site of its reductase, BVRA, an interaction that is fundamental to its conversion to bilirubin. researchgate.net This binding can also initiate downstream signaling events. For instance, the binding of biliverdin to cell-surface BVRA leads to the reductase's phosphorylation and subsequent recruitment of the p85α subunit of phosphatidylinositol 3-kinase (PI3K), activating the pro-survival Akt pathway. frontiersin.orgnih.gov
BVRA is a highly pleiotropic protein, functioning not only as an enzyme but also as a kinase, a scaffold protein, and a transcription factor. nih.govmdpi.comnih.gov It interacts with a multitude of signaling proteins:
Protein Kinase C (PKC): BVRA associates with PKC isoforms, such as PKCδ, which can influence inflammation and cell proliferation. mdpi.com
MAPK/ERK Pathway: BVRA forms complexes with components of the MAPK pathway, including MEK1 and ERK1/2, and can act as a nuclear transporter for ERK, thereby modulating MAPK signaling. mdpi.com
Transcription Factors: As a DNA-binding protein with a leucine (B10760876) zipper-like motif, BVRA can bind to activator protein-1 (AP-1) sites in the promoter regions of genes like HO-1 and TLR4. nih.govnih.gov This interaction allows it to function as a transcriptional regulator. It also directly binds to the transcription factor Nrf2, modulating its activity. mdpi.combiorxiv.org
Insulin (B600854) Receptor Signaling: BVRA can bind to the insulin receptor and is involved in insulin signaling pathways, potentially impacting glucose metabolism. mdpi.commdpi.com
The binding of biliverdin is not limited to its reductase. It has also been shown to bind to other proteins, such as lipocalin-type prostaglandin (B15479496) D synthase, with a dissociation constant in the nanomolar range. nih.gov Biliverdin's interaction with the aryl hydrocarbon receptor (AhR) has been suggested to modulate NF-κB activation. mdpi.com
The following table summarizes key molecular interactions:
| Compound/Protein | Binding Partner(s) | Functional Consequence |
| Biliverdin | Biliverdin Reductase A (BVRA) | Conversion to bilirubin; initiation of PI3K/Akt signaling. frontiersin.orgnih.govresearchgate.net |
| Lipocalin-type prostaglandin D synthase | Inhibition of synthase activity. nih.gov | |
| Aryl Hydrocarbon Receptor (AhR) | Modulation of NF-κB activation. mdpi.com | |
| Biliverdin Reductase A (BVRA) | PI3K (p85α subunit) | Activation of the Akt pathway, leading to increased IL-10. frontiersin.orgnih.gov |
| MEK1, ERK1/2 | Regulation of MAPK signaling pathway. mdpi.com | |
| Protein Kinase C (PKC) | Regulation of inflammation and cell proliferation. mdpi.com | |
| AP-1 sites (DNA) | Transcriptional regulation of genes like TLR4 and HO-1. nih.govnih.gov | |
| Nrf2 | Enhanced transcription of antioxidant and neuroprotective genes. biorxiv.org | |
| Insulin Receptor | Modulation of insulin signaling. mdpi.commdpi.com |
Physiological Roles and Contexts of Biliverdin Xiiig Mechanistic Focus
Contribution to Cellular Homeostasis and Redox Balance
Biliverdin (B22007), primarily the IXα isomer, plays a crucial role in maintaining cellular health through its potent antioxidant properties. ctdbase.orgbeautyfact.app This function is intrinsically linked to its relationship with bilirubin (B190676) in what is known as the biliverdin-bilirubin redox cycle. wikipedia.org
The Biliverdin-Bilirubin Redox Cycle: In this protective cycle, biliverdin is rapidly converted to bilirubin by the enzyme biliverdin reductase (BVR). molaid.com Bilirubin is a powerful antioxidant that can neutralize harmful reactive oxygen species (ROS), which are byproducts of normal metabolism that can cause cellular damage if they accumulate. wikipedia.orgmolaid.com When bilirubin scavenges these radicals, it is oxidized back into biliverdin. wikipedia.org This newly formed biliverdin can then be immediately reduced back to bilirubin by BVR, thus perpetuating a cycle that continuously regenerates the primary antioxidant, bilirubin. wikipedia.orgmolaid.com This system is considered one of the body's most effective defenses against oxidative stress. molaid.com
Recent studies have highlighted the importance of biliverdin reductase A (BLVRA), the enzyme that converts biliverdin to bilirubin, as a key regulator in this process. molaid.com Depletion of BLVRA has been shown to increase ROS levels and subsequent cell death, underscoring its importance in cellular protection. molaid.com The efficiency of this antioxidant system is enhanced by the ability of BLVRA to also induce the expression of heme oxygenase-1 (HO-1), the enzyme that produces biliverdin from heme, thereby ensuring a supply of substrate for the antioxidant cycle. molaid.com
While the antioxidant cycle is the most studied mechanism, research suggests that biliverdin itself possesses significant anti-mutagenic properties, inhibiting the effects of various mutagens like polycyclic aromatic hydrocarbons and oxidants. ctdbase.org
Mechanistic Roles in Specific Organ Systems
The functions of biliverdin and its reductase extend to specific roles within various organ systems, providing localized protection and regulation.
Liver: The liver is a central site for heme catabolism and bilirubin metabolism. frontiersin.org Heme from aged red blood cells and other sources is broken down in liver cells (hepatocytes and Kupffer cells) into biliverdin. frontiersin.orgnih.gov The biliverdin is then converted to bilirubin, which is made water-soluble through a process called conjugation before being excreted into the bile. frontiersin.orgmolbase.com Elevated levels of biliverdin in the blood can be an indicator of liver disease or damage. ctdbase.org
Spleen: The spleen, as part of the reticuloendothelial system, is a primary site for the breakdown of old or damaged red blood cells. molbase.com Macrophages within the spleen engulf these cells and catabolize the heme into biliverdin. creative-proteomics.commolbase.com This biliverdin is then transported to the liver for further processing. creative-proteomics.com Studies in veiled chameleons have shown a correlation between spleen size and the management of oxidative damage, suggesting the spleen's critical role in producing biliverdin as a component of the body's antioxidant defense system. creative-proteomics.com
Brain: The brain actively synthesizes bilirubin from biliverdin, and this process is vital for neuroprotection. wikipedia.orgmdpi.com Bilirubin is a highly effective scavenger of superoxide (B77818) radicals, which can cause significant damage to neurons. wikipedia.org This antioxidant activity is particularly important in modulating neurotransmission pathways, such as those involving the N-methyl-D-aspartate (NMDA) receptor, where it prevents excitotoxicity caused by the accumulation of reactive oxygen species. wikipedia.orgmdpi.com The enzyme biliverdin reductase A (BVRA) is not only responsible for producing bilirubin in the brain but also participates directly in neuroprotective signaling cascades that are independent of its catalytic activity, further preserving cognitive function. wikipedia.orgmdpi.com
Vascular System: Biliverdin and bilirubin exhibit significant cytoprotective effects within the vascular system. molaid.com They help prevent vascular injury by downregulating the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis. molaid.com By acting as antioxidants in damaged blood vessels, they reduce the formation of the inner layer of blood vessels (tunica intima) and block the creation of new blood vessels (neovascularization). molaid.com This suggests a potential role for biliverdin in the prevention of cardiovascular diseases. ctdbase.org
Comparative Functional Analysis of Biliverdin XIIIγ Across Different Biological Systems (Mechanistic)
While mammals rapidly convert biliverdin IXα to bilirubin, many non-mammalian animals accumulate biliverdin isomers as the primary end-product of heme degradation. usu.edu This leads to interesting comparative differences in physiology. For example, the green blood, muscles, and bones of some skinks and frogs are due to high concentrations of biliverdin. ctdbase.org It has been hypothesized that this accumulation may offer protection against certain parasites or provide other ecological advantages. ctdbase.org The blue-green color of many avian eggshells is also due to biliverdin, which may signal the female's health and antioxidant capacity. nih.gov
Mechanistically, the specificity of the enzyme biliverdin reductase (BVR) for different biliverdin isomers is a key point of comparison. Research on rat liver enzymes has shed light on how different isomers, including those of the XIII series, are processed.
A study examining the substrate specificity of different molecular forms of rat liver biliverdin reductase found significant differences in their ability to reduce various biliverdin isomers. nih.gov
| Reductase Isoform | Relative Reduction Rate of Biliverdin XIIIα | Relative Reduction Rate of Biliverdin XIIIβ | Relative Reduction Rate of Biliverdin XIIIγ | Notes |
|---|---|---|---|---|
| Form 1 (Major normal form) | High | Low | Low | Shows strong preference for the XIIIα isomer. nih.gov |
| Form 2 (Minor normal form) | Similar to XIIIβ | Similar to XIIIα | Slower than α and β | Reduces XIIIα and XIIIβ at comparable rates. nih.gov |
| Form 3 (Induced form) | Slightly lower than XIIIβ | Slightly higher than XIIIα | Slower than α and β | Preferentially reduces the XIIIβ isomer. nih.gov |
This data demonstrates that the specificity of biliverdin reductase is related to the type of isomer (α, β, or γ) rather than just the series (IX or XIII). nih.gov Furthermore, research on human liver has identified four different forms of biliverdin reductase, two of which (isozymes I and II) are specific for biliverdin-IXβ, -IXγ, and -IXδ, while the other two (isozymes III and IV) are most effective with biliverdin-IXα. nih.gov This suggests a complex and finely-tuned system for metabolizing different biliverdin isomers, the full physiological implications of which are still under investigation.
Analytical and Research Methodologies for Biliverdin Xiiig
Chromatographic Separation Techniques for Isomer Differentiation
The structural similarity among biliverdin (B22007) isomers, which differ only in the arrangement of their side chains, presents a significant analytical challenge. Chromatographic techniques are indispensable for their effective separation and identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the high-resolution separation and quantification of biliverdin isomers, including Biliverdin XIIIα. creative-proteomics.comexlibrisgroup.com The method's success hinges on the appropriate selection of a stationary phase, mobile phase, and detector.
Stationary Phase: C18 reversed-phase columns are frequently employed for biliverdin isomer analysis. creative-proteomics.comsigmaaldrich.com These columns provide excellent separation based on the hydrophobic interactions between the isomers and the nonpolar stationary phase. creative-proteomics.com The slight differences in the structures of the isomers lead to differential retention times, allowing for their separation.
Mobile Phase: The mobile phase composition is critical for achieving optimal separation. creative-proteomics.com Typically, a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), is used. sigmaaldrich.com The precise gradient profile can be optimized to maximize the resolution between the different biliverdin isomers. creative-proteomics.com
Detection: Detection is commonly performed using a UV-Vis detector, as biliverdins exhibit strong absorbance in the visible and near-UV regions. exlibrisgroup.comd-nb.info Monitoring the absorbance at specific wavelengths, such as around 375 nm or 405 nm, allows for the sensitive detection and quantification of the eluting isomers. exlibrisgroup.comsigmaaldrich.com For enhanced sensitivity, especially for trace-level analysis in biological samples, HPLC can be coupled with thermal lens spectrometric detection (TLS). researchgate.net
Table 1: Example HPLC Parameters for Biliverdin Isomer Analysis
| Parameter | Specification |
| Column | Discovery® C18, 10 cm × 2.1 mm I.D., 5 µm particles sigmaaldrich.com |
| Mobile Phase A | 10 mM ammonium acetate sigmaaldrich.com |
| Mobile Phase B | 90:10, methanol:(100 mM ammonium acetate) sigmaaldrich.com |
| Flow Rate | 0.2 mL/min sigmaaldrich.com |
| Detector | UV, 405 nm sigmaaldrich.com |
| Injection Volume | 1 µL sigmaaldrich.com |
Detailed research has demonstrated the successful separation of biliverdin dimethyl ester isomers of the IX series using HPLC, enabling their quantification in biological species. exlibrisgroup.com Furthermore, HPLC methods have been established for the analysis of bilirubin (B190676) isomers, including IIIα, IXα, and XIIIα, which are structurally related to biliverdin isomers. jfda-online.comnih.gov
Thin-Layer Chromatography (TLC) offers a simpler, more rapid, and cost-effective method for the qualitative separation and identification of biliverdin isomers. creative-proteomics.comnih.govvliz.be While not providing the same resolution as HPLC, TLC is a valuable tool for initial screening and for monitoring chemical reactions.
The separation on a TLC plate is based on the differential migration of the isomers in a specific solvent system. creative-proteomics.com Silica gel is a commonly used stationary phase. vliz.be The choice of the developing solvent system is crucial for achieving good separation. After development, the separated isomers appear as distinct spots on the plate, which can be visualized under visible light due to their color. The retention factor (Rf) value of each spot can be compared to that of known standards for identification. vliz.be
TLC has been successfully used to separate the four biliverdin-IX isomers after their preparation from the oxidative cleavage of hemin. nih.govportlandpress.com The isomers can be separated as their dimethyl esters, which facilitates the separation process. nih.govportlandpress.com This technique has also been applied to the separation of bilirubin isomers, demonstrating its utility in the analysis of tetrapyrrolic pigments. nih.govnih.govamanote.com
High-Performance Liquid Chromatography (HPLC) for Biliverdin xiiig Analysis.
Spectroscopic Quantification Methods for Biliverdin XIIIα in Biological Matrices
Spectroscopic methods are fundamental for the quantification of Biliverdin XIIIα in various biological matrices. These techniques exploit the interaction of biliverdin with electromagnetic radiation.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the quantification of biliverdin. creative-proteomics.comresearchgate.net Biliverdin exhibits characteristic absorption bands in the near-UV and visible regions of the electromagnetic spectrum. The primary absorption peaks are typically found around 380 nm (the Soret band) and 660 nm (the Q-band). researchgate.netrsc.org The intensity of the absorbance at a specific wavelength is directly proportional to the concentration of biliverdin, according to the Beer-Lambert law. This relationship allows for the quantification of biliverdin in solution. However, the broadness of the absorption bands and potential interference from other absorbing species in a complex biological matrix can limit the specificity of this method. nih.gov
Fluorescence Spectroscopy: While biliverdin itself has a very low fluorescence quantum yield in solution, fluorescence-based assays have been developed for its indirect quantification. rsc.orgacs.org One novel approach utilizes the eel protein UnaG, which specifically binds to bilirubin (the reduction product of biliverdin) and becomes fluorescent upon binding. nih.govnih.govresearchgate.net By measuring the increase in fluorescence, the activity of biliverdin reductase, and consequently the amount of biliverdin converted to bilirubin, can be determined. nih.govnih.gov This method offers high sensitivity and is suitable for measuring low levels of biliverdin reductase activity in cell lysates and tissues. nih.gov
Infrared Fluorescence: While not a standard method for biliverdin quantification, research into far-red fluorescent proteins that use biliverdin as a chromophore is an active area. rsc.org The development of such proteins could potentially lead to novel infrared fluorescence-based methods for detecting and quantifying biliverdin in cellular environments.
Table 2: Spectroscopic Properties of Biliverdin
| Spectroscopic Technique | Wavelength Range/Properties | Application |
| UV-Vis Spectroscopy | Soret band (~380 nm), Q-band (~660 nm) researchgate.net | Quantification in solution, monitoring reactions creative-proteomics.comresearchgate.net |
| Fluorescence Spectroscopy | Low intrinsic fluorescence rsc.orgacs.org | Indirect quantification via fluorescent binding proteins (e.g., UnaG) nih.govnih.govresearchgate.net |
Mass Spectrometry-Based Characterization and Quantification of Biliverdin XIIIα and its Derivatives
Mass spectrometry (MS) is a powerful analytical technique that provides detailed information about the mass-to-charge ratio of ions, enabling the precise identification and quantification of molecules. When coupled with a separation technique like HPLC (LC-MS), it becomes an exceptionally sensitive and specific tool for analyzing biliverdin and its derivatives. nih.govfrontiersin.org
LC-MS/MS, or liquid chromatography-tandem mass spectrometry, is particularly valuable for the analysis of biliverdin in complex biological samples. nih.gov In this technique, the sample is first separated by HPLC, and the eluting compounds are then introduced into the mass spectrometer. The precursor ion corresponding to biliverdin is selected and fragmented, and the resulting product ions are detected. This process provides a highly specific "fingerprint" for the molecule, allowing for its unambiguous identification and quantification, even at very low concentrations. nih.gov For instance, a method has been developed to quantify biliverdin by monitoring the transition of the precursor ion at m/z 583 to a product ion at m/z 297. nih.gov
Mass spectrometry has also been instrumental in the structural characterization of biliverdin isomers and their derivatives. nih.govnih.govjst.go.jp
In Vitro and Ex Vivo Assays for Studying Biliverdin XIIIα Biosynthesis and Metabolic Transformations
In vitro and ex vivo assays are crucial for elucidating the enzymatic pathways involved in the biosynthesis and metabolism of Biliverdin XIIIα. These assays allow researchers to study specific enzymatic reactions in a controlled environment, free from the complexities of a whole organism.
In Vitro Assays: These assays typically involve incubating a purified enzyme or a cell lysate with the substrate of interest and any necessary cofactors, and then measuring the formation of the product over time. For example, the activity of biliverdin reductase, the enzyme that converts biliverdin to bilirubin, can be measured by incubating cell lysates with biliverdin and NADPH and monitoring the decrease in biliverdin absorbance or the increase in bilirubin absorbance. researchgate.net Novel fluorescence-based assays using the UnaG protein have also been developed to measure biliverdin reductase activity with high sensitivity. nih.govnih.govresearchgate.net The permeability and metabolic stability of biliverdin and its derivatives can also be studied using in vitro models, such as the Caco-2 cell line, which mimics the intestinal epithelium. nih.gov
Ex Vivo Assays: These assays utilize intact tissues or organs that have been removed from an organism. They provide a more physiologically relevant system for studying metabolism than in vitro assays, as they retain the cellular architecture and interactions of the tissue. For example, the metabolism of biliverdin could be studied by perfusing an isolated liver with a solution containing Biliverdin XIIIα and analyzing the metabolites produced.
Cellular and Molecular Biology Techniques for Investigating Biliverdin XIIIα Effects
To understand the biological functions and effects of Biliverdin XIIIα at the cellular and molecular level, a variety of techniques are employed.
Cell Culture Models: Cultured cells provide a controlled and reproducible system for investigating the effects of Biliverdin XIIIα on cellular processes. nih.govpnas.org Researchers can treat cells with Biliverdin XIIIα and then assess various endpoints, such as cell viability, proliferation, apoptosis, and the expression of specific genes and proteins. nih.govpnas.orgpnas.org
Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) and microarray analysis can be used to determine how Biliverdin XIIIα affects the expression of specific genes. pnas.orgpnas.org For example, studies have shown that the depletion of biliverdin reductase, and thus the accumulation of biliverdin, can lead to the induction of antioxidant genes. pnas.orgpnas.org
RNA Interference (RNAi): RNA interference is a powerful tool for studying the function of specific genes. nih.govpnas.org By using small interfering RNAs (siRNAs) to silence the expression of a particular gene, such as the gene encoding biliverdin reductase, researchers can investigate the consequences of the loss of that gene's function. nih.govpnas.orgphysiology.org For instance, siRNA-mediated silencing of biliverdin reductase has been shown to increase cellular levels of reactive oxygen species and induce apoptosis, highlighting the cytoprotective role of the biliverdin-to-bilirubin conversion. pnas.orgpnas.org
Comparative Biochemical Studies of Biliverdin Xiiig with Other Biliverdin Isomers and Bile Pigments
Structural Isomerism and Differential Biological Activities
Biliverdins are tetrapyrrolic bile pigments that arise from the oxidative cleavage of a heme molecule's meso-carbon bridge. ucdavis.edunih.gov The specific bridge cleaved by the enzyme heme oxygenase (HO) determines the resulting isomer, leading to four primary positional isomers: IXα, IXβ, IXγ, and IXδ. creative-proteomics.comusu.edu While canonical heme oxygenases (HO-1 and HO-2) in most mammals exhibit high regioselectivity, primarily cleaving the α-meso carbon to produce biliverdin (B22007) IXα, other isomers can be formed. ucdavis.edunih.gov For instance, some bacterial heme oxygenases, like HemO from Pseudomonas aeruginosa, exclusively generate IXβ and IXδ isomers. mdpi.com
The structural differences among these isomers, though subtle, significantly influence their chemical properties and biological functions. creative-proteomics.com The arrangement of side chains (methyl, vinyl, and propionic acid groups) relative to the cleaved bridge affects the molecule's conformation, stability, solubility, and reactivity. creative-proteomics.commdpi.com This, in turn, dictates their interaction with enzymes and other proteins, leading to distinct biological activities. creative-proteomics.com
While biliverdin IXα is the most prevalent and studied isomer in adult mammals, the non-IXα isomers (β, γ, and δ) are enriched during fetal development, suggesting they have specialized roles. mdpi.comrndsystems.com For example, bilirubin (B190676) IXβ, derived from biliverdin IXβ, constitutes a significant portion of the total bilirubin in fetal bile. rndsystems.comsemanticscholar.org The presence of different isomers across various species and developmental stages points to a functional divergence. In some birds and reptiles, biliverdin is a key pigment for eggshell coloration, while in certain frogs, high concentrations of biliverdin bound to a specific serpin protein result in green blood and tissues, a phenomenon known as physiological chlorosis. ucdavis.eduhfsp.org
The biological activities extend beyond simple pigmentary roles. Biliverdin and its downstream product, bilirubin, are potent antioxidants. researchgate.netresearchgate.net Moreover, biliverdin itself can modulate critical cellular signaling pathways, including those involved in inflammation and cell growth, often in an isomer-specific manner. usu.edufrontiersin.org
Enzymatic Specificity Towards Various Biliverdin Isomers
The conversion of biliverdin to bilirubin is catalyzed by biliverdin reductases (BVRs), which exhibit remarkable specificity for different biliverdin isomers. Two main, non-redundant BVRs have been identified in mammals: biliverdin reductase A (BLVRA) and biliverdin reductase B (BLVRB). mdpi.comportlandpress.com
BLVRA shows a strong preference for the biliverdin IXα isomer, the primary product of canonical heme catabolism in adult mammals. mdpi.comfrontiersin.org It catalyzes the NAD(P)H-dependent reduction of the double bond at the C10 position of biliverdin IXα to form bilirubin IXα. nih.govfrontiersin.org
BLVRB , on the other hand, is more promiscuous and does not efficiently reduce biliverdin IXα. mdpi.com Instead, it specifically catalyzes the reduction of the non-IXα isomers: biliverdin IXβ, IXγ, and IXδ. mdpi.comportlandpress.com This enzymatic division of labor underscores the distinct metabolic pathways and potential biological roles of the different isomers. The substrate specificity of BLVRB is not limited to biliverdins; it can also reduce other molecules like flavins, earning it the alternative name of flavin reductase. rndsystems.com
Studies using synthetic biliverdin isomers have further elucidated the structural requirements for enzyme activity. For rat liver BVR, the presence of two propionate (B1217596) side chains in the biliverdin structure is crucial for substrate activity. capes.gov.brnih.gov Research on different molecular forms of rat liver biliverdin reductase has shown that the specificity is related more to the isomer type (α, β, or γ) than to the series (e.g., IX or XIII). nih.gov For instance, one molecular form (form 1) reduces the XIIIα isomer at a much higher rate than the XIIIβ or XIIIγ isomers, mirroring the preference seen with the IX series. nih.gov Conversely, another form (form 3) shows a slightly higher rate for the XIIIβ isomer. nih.gov Human BLVRA prefers isomers with at least one "bridging" propionate group, as found in the IXα and XIIIα isomers, while human BLVRB cannot tolerate any propionates in this bridging position. semanticscholar.org
| Enzyme | Preferred Isomer Substrate(s) | Poor/Non-Substrate(s) | Cofactor | Primary Product | Reference |
|---|---|---|---|---|---|
| Biliverdin Reductase A (BLVRA) | Biliverdin IXα, Mesobiliverdin XIIIα | Biliverdin IXβ, IXγ, IXδ | NAD(P)H | Bilirubin IXα | mdpi.comsemanticscholar.orgfrontiersin.org |
| Biliverdin Reductase B (BLVRB) | Biliverdin IXβ, IXγ, IXδ | Biliverdin IXα, Mesobiliverdin XIIIα | NAD(P)H | Bilirubin IXβ, IXγ, IXδ | mdpi.comrndsystems.comportlandpress.com |
Comparative Analysis of Molecular Interactions and Signaling Modulation
Beyond their role in heme degradation, biliverdin and its reductases are increasingly recognized as pleiotropic molecules involved in cellular signaling. pnas.org Biliverdin reductase itself can act as a kinase and a scaffold protein, interacting with and modulating key components of major signaling cascades. frontiersin.orgfrontiersin.org
BLVRA, upon binding its substrate biliverdin IXα, can activate signaling pathways such as the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, which is crucial for cell survival and anti-inflammatory responses. usu.edunih.gov BLVRA can also interact directly with and regulate the activity of protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK). frontiersin.org Some evidence suggests that biliverdin treatment can inhibit the activation of the pro-inflammatory transcription factor NF-κB. frontiersin.org
The signaling roles of BLVRB are less characterized but are emerging as distinct from those of BLVRA. Given BLVRB's specificity for non-IXα isomers, it is plausible that these isomers trigger different signaling outcomes. mdpi.com For example, BLVRB has been implicated in a redox-regulated mechanism that governs the lineage fate of hematopoietic stem cells, a function that is non-overlapping with BLVRA. mdpi.com This suggests that the specific biliverdin isomer present can direct cellular decisions through the activation of its corresponding reductase.
The interaction of biliverdin isomers with their respective reductases can also lead to the nuclear translocation of the reductase, where it can function as a transcription factor. frontiersin.orgpnas.org For example, biliverdin can induce the nuclear translocation of BLVRA, which then binds to promoter regions of genes like heme oxygenase-1 (HO-1), creating a regulatory feedback loop. frontiersin.orgpnas.org It is hypothesized that different isomers could modulate the expression of different sets of genes via their specific reductases.
| Molecule | Interacting Partners | Modulated Pathways | Potential Cellular Outcome | Reference |
|---|---|---|---|---|
| BLVRA (activated by BV IXα) | PI3K, Akt, PKC, ERK, Insulin (B600854) Receptor | PI3K/Akt, MAPK/ERK, NF-κB | Anti-inflammation, Cytoprotection, Cell Growth Modulation | usu.edufrontiersin.orgfrontiersin.orgnih.gov |
| BLVRB (activated by non-IXα BVs) | (Less characterized) | Redox-regulated pathways | Hematopoietic lineage determination | mdpi.com |
Differential Antioxidant Capacities and Mechanisms Among Isomers
A primary biological function of the heme catabolism pathway is the production of potent antioxidants. Bilirubin, the product of biliverdin reduction, is a highly effective scavenger of reactive oxygen species (ROS) and can protect cells from oxidative damage. researchgate.netresearchgate.net The antioxidant protection is not a one-off event; it is part of a redox cycle where bilirubin is oxidized back to biliverdin by ROS, and this biliverdin can then be reduced back to bilirubin by BVR, thus amplifying the antioxidant capacity. frontiersin.org
The different biliverdin isomers and their corresponding bilirubin products likely possess differential antioxidant capacities. This can be attributed to their structural variations, which affect their redox potential and ability to neutralize different types of free radicals. creative-proteomics.com While bilirubin IXα is a well-established antioxidant, the roles of the non-IXα bilirubin isomers are an area of active investigation.
Recent studies highlight the importance of BLVRB as an antioxidant enzyme, particularly under conditions of oxidative stress where other protective pathways may be limited. mdnewsline.com This implies that the non-IXα biliverdin isomers it reduces are crucial substrates for generating antioxidants in specific contexts. For example, BLVRB was found to be a critical antioxidant in mature red blood cells, protecting against drug-induced hemolytic anemia in a mouse model of G6PD deficiency. mdnewsline.com This suggests that the biliverdin IXβ/bilirubin IXβ (and other non-α isomers) redox cycle plays a significant, non-redundant role in cellular defense against oxidative stress. mdpi.commdnewsline.com
The differential expression and specificity of BLVRA and BLVRB during development and in different tissues suggest a tailored antioxidant defense system. In the fetus, where BLVRB and non-IXα isomers are more abundant, the antioxidant protection may be geared towards the specific oxidative challenges of the intrauterine environment. mdpi.comrndsystems.com In contrast, the BLVRA/biliverdin IXα system predominates in most adult tissues. frontiersin.org
Evolutionary Divergence in Biliverdin Isomer Metabolism and Function
The metabolism and function of biliverdin isomers show considerable divergence across the evolutionary tree, reflecting adaptation to different physiological needs and environments. While mammals primarily convert biliverdin to bilirubin for excretion, many other vertebrates, such as birds, reptiles, amphibians, and fish, excrete biliverdin directly as the main end-product of heme catabolism. ucdavis.edu
This divergence is rooted in the evolution of the enzymes involved. Heme oxygenases, found in nearly all living organisms, show evolutionary variation in their regioselectivity. ucdavis.edu While most vertebrate HOs are α-specific, some insect HOs produce other isomers. ucdavis.edu The bacterial HO from P. aeruginosa represents a notable exception, producing only β and δ isomers, which is thought to be due to a unique rotational position of the heme molecule within the enzyme's active site. mdpi.com
The evolution of biliverdin reductases is also key. The presence of two distinct BVRs (A and B) with different isomer specificities in mammals suggests a subfunctionalization event where an ancestral reductase gene duplicated, and the two copies evolved to handle different substrates. mdpi.comportlandpress.com This allows for more complex regulation of heme catabolism and antioxidant defense.
The functional roles of biliverdin also vary widely. In many bird species, biliverdin IXα is deposited in the eggshell, where it may function not only as camouflage or for sexual signaling but also potentially as an antioxidant protecting the developing embryo. csic.es In many tree frogs, biliverdin accumulation is a mechanism for achieving green coloration for camouflage. hfsp.org These frogs have evolved a specialized biliverdin-binding protein from the serpin superfamily that binds biliverdin, allowing it to accumulate to high, non-toxic levels. hfsp.org This evolutionary adaptation highlights how the same molecule can be co-opted for entirely different functions in different lineages. The prevalence of non-α isomers in fetal mammals also points to an evolutionary adaptation, providing specific functions during a critical developmental window that are distinct from the roles of the α-isomer in adults. mdpi.com
Emerging Research Frontiers and Methodological Innovations in Biliverdin Xiiig Research
Advanced Imaging Techniques for In Situ Localization and Dynamics
Visualizing Biliverdin (B22007) XIIIα within its native biological context is crucial for understanding its function. Advanced imaging techniques are moving beyond static measurements to capture the dynamic localization of biliverdins in real-time.
Near-infrared (NIR) fluorescent proteins that use biliverdin as a chromophore are at the forefront of this research. portlandpress.com These tools are particularly valuable for deep-tissue imaging due to the low autofluorescence and light scattering in the NIR spectrum. portlandpress.comresearchgate.net By engineering proteins that specifically bind to biliverdin isomers, it may become possible to track the distribution of Biliverdin XIIIα within cells and tissues. A significant advancement in this area is the development of a biliverdin reductase-A knockout model, which increases the endogenous levels of biliverdin and enhances the signal from these NIR probes, allowing for imaging at depths of up to 7 mm in the brain. nih.govbiorxiv.org
Furthermore, techniques like two-photon fluorescence microscopy are enabling cell-level resolution imaging deep within tissues. nih.govbiorxiv.org While not yet specifically applied to Biliverdin XIIIα, these methods hold immense promise for its future study. Another innovative approach is the use of the fluorescent protein UnaG, which becomes fluorescent upon binding to bilirubin (B190676), the downstream product of biliverdin. researchgate.netoup.com This provides an indirect way to measure the activity of biliverdin reductase and the subsequent production of bilirubin from biliverdin isomers. researchgate.netnih.gov
Table 1: Advanced Imaging Modalities for Tetrapyrrole Research
| Imaging Technique | Principle | Potential Application for Biliverdin XIIIα | Key Advantages |
| Near-Infrared (NIR) Fluorescence Imaging | Utilizes genetically encoded proteins that bind biliverdin to fluoresce in the NIR spectrum. portlandpress.com | Tracking the in vivo distribution and concentration changes of Biliverdin XIIIα. | Deep tissue penetration, high signal-to-noise ratio. portlandpress.comresearchgate.net |
| Two-Photon Fluorescence Microscopy | Employs non-linear excitation to achieve higher resolution imaging at greater depths. nih.gov | High-resolution mapping of Biliverdin XIIIα at the subcellular level. | Reduced phototoxicity, enhanced imaging depth. biorxiv.org |
| Photoacoustic Imaging | Combines light and sound to visualize molecules deep within tissues. nih.govbiorxiv.org | Non-invasive, deep-tissue imaging of Biliverdin XIIIα-binding probes. | High resolution at significant depths. biorxiv.org |
| UnaG-Based Fluorescence | A fluorescent protein that activates upon binding bilirubin, the product of biliverdin reduction. researchgate.net | Indirectly measuring the metabolic flux through the Biliverdin XIIIα reduction pathway. | High specificity for bilirubin, enabling enzymatic activity assays. nih.gov |
Omics Approaches (Proteomics, Metabolomics) to Elucidate Biliverdin XIIIα Pathways and Networks
"Omics" technologies offer a system-wide view of the molecular landscape, providing a powerful toolkit to uncover the metabolic pathways and interaction networks associated with Biliverdin XIIIα.
Metabolomics, the large-scale study of small molecules, can directly identify and quantify biliverdin isomers and related metabolites in biological samples. nih.govplos.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating different biliverdin isomers and profiling the metabolic changes that occur in response to varying levels of Biliverdin XIIIα. creative-proteomics.com For instance, metabolomic analyses have successfully identified heme breakdown products, including biliverdin, as potential biomarkers in diseases like Lassa fever. plos.org Such approaches could be adapted to specifically investigate the metabolic signature of Biliverdin XIIIα.
Proteomics, which focuses on the entire set of proteins, can identify the enzymes and binding partners that interact with Biliverdin XIIIα. This can help to elucidate the specific metabolic pathways it enters and the signaling cascades it may influence. frontiersin.org By integrating proteomics with metabolomics, researchers can build comprehensive network models that map the intricate connections between Biliverdin XIIIα and the broader cellular machinery. biorxiv.orgtum.defrontiersin.org These multi-omics frameworks are essential for understanding how this specific isomer contributes to cellular homeostasis and disease. tum.defrontiersin.org
Table 2: Omics Strategies in Biliverdin Research
| Omics Discipline | Key Technologies | Research Focus | Insights Gained |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) creative-proteomics.com | Identification and quantification of biliverdin isomers and related metabolites. nih.govmetabolomicsworkbench.org | Elucidation of heme degradation pathways, discovery of disease biomarkers. plos.orgresearchgate.net |
| Proteomics | Mass Spectrometry-based protein identification | Identification of proteins that bind to or are regulated by Biliverdin XIIIα. | Mapping of enzymatic pathways and protein interaction networks. frontiersin.org |
| Integrated Multi-omics | Combination of metabolomics, proteomics, and transcriptomics. asm.org | Building comprehensive models of biliverdin metabolism and signaling. tum.de | Understanding the systemic role of biliverdin isomers in health and disease. biorxiv.org |
Computational Modeling and Molecular Dynamics Simulations of Biliverdin XIIIα Interactions
Computational methods provide a powerful lens to study the interactions of Biliverdin XIIIα at an atomic level, offering insights that are often difficult to obtain through experimental means alone.
Molecular docking studies can predict how Biliverdin XIIIα binds to the active sites of enzymes like biliverdin reductase. nih.govexcli.ded-nb.info These simulations help in understanding the structural basis for the substrate specificity of different reductase isoforms. nih.gov By comparing the docking of Biliverdin XIIIα with other isomers, researchers can infer why certain enzymes preferentially process one isomer over another.
Molecular dynamics (MD) simulations take these static models and set them in motion, simulating the dynamic behavior of the biliverdin-protein complex over time. nih.govacs.org This can reveal crucial information about the conformational changes that occur during binding and catalysis. nih.gov For example, MD simulations have been used to study the binding of biliverdin-IXα to its reductase, revealing the importance of specific amino acid residues and the role of the cofactor NADPH in the catalytic mechanism. nih.govacs.org Similar studies focused on Biliverdin XIIIα could uncover unique aspects of its interaction with cellular proteins.
Table 3: Computational Approaches for Studying Biliverdin
| Computational Method | Purpose | Information Yielded | Example Application |
| Molecular Docking | Predicts the preferred binding orientation of a ligand (e.g., Biliverdin XIIIα) to a protein. excli.deresearchgate.net | Binding affinity, identification of key interacting residues. d-nb.info | Screening for potential inhibitors of biliverdin reductase. excli.de |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a protein-ligand complex over time. nih.govacs.org | Conformational changes, stability of the complex, dynamic interactions. nih.gov | Elucidating the catalytic mechanism of biliverdin reductase. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines quantum mechanics for the active site with molecular mechanics for the rest of the protein. nih.gov | Detailed reaction energy profiles and transition states. | Investigating the precise chemical steps of the reduction reaction. nih.gov |
Development of Novel Probes and Research Tools for Biliverdin XIIIα Study
The development of specific probes and tools is a critical frontier for advancing Biliverdin XIIIα research. The ability to detect and manipulate this isomer with high precision will unlock new avenues of investigation.
Genetically encoded fluorescent sensors are a particularly promising area. nih.govbohrium.com These sensors are proteins designed to change their fluorescent properties upon binding to a specific molecule. nih.govtandfonline.com While sensors for other molecules like calcium ions are well-established, the development of a highly specific sensor for Biliverdin XIIIα is a key goal. scilit.com Such a tool would allow for real-time monitoring of its concentration dynamics within living cells. nih.gov
In addition to fluorescent proteins, researchers are exploring small molecule-based fluorescent probes. researchgate.net These synthetic probes can be designed for high sensitivity and selectivity. For instance, novel probes based on copper nanoclusters have been developed for the detection of biliverdin and bilirubin. researchgate.net Adapting such technologies to be specific for the XIIIα isomer would be a significant breakthrough. Furthermore, the creation of specific antibodies or nanobodies against Biliverdin XIIIα could enable its detection through established techniques like ELISA. assaygenie.com
Table 4: Probes and Tools for Biliverdin Detection
| Tool Type | Description | Potential Use | Status |
| Genetically Encoded Sensors | Engineered proteins that fluoresce upon binding biliverdin. nih.govportlandpress.com | Real-time imaging of intracellular Biliverdin XIIIα levels. | In development; specificity for XIIIα isomer is a key challenge. frontiersin.org |
| Small Molecule Fluorescent Probes | Synthetic molecules designed to fluoresce when interacting with biliverdin. researchgate.net | Quantitative measurement of Biliverdin XIIIα in biological fluids. | Probes for general biliverdin exist; isomer-specific probes are needed. researchgate.net |
| Fluorescent Proteins (e.g., smURFP) | Proteins that covalently attach biliverdin to become fluorescent. portlandpress.com | Can be used as reporters for biliverdin availability and in diagnostic assays. portlandpress.com | Available, but brightness can be limited by endogenous biliverdin levels. portlandpress.com |
| Antibody/Nanobody-based Assays | Immunoassays like ELISA using specific antibodies to quantify biliverdin. assaygenie.com | Specific detection and quantification of Biliverdin XIIIα in samples. | Requires the development of highly specific antibodies for the XIIIα isomer. |
| Fluorometric Assays | Methods that use a fluorescent protein that binds biliverdin to quantify its concentration. researchgate.net | Quantifying biliverdin in tissue samples like the liver and spleen. | Established for general biliverdin; adaptable for isomer-specific analysis. researchgate.net |
Synthetic Biology and Biochemical Engineering Approaches for Modulating Biliverdin XIIIα Production and Function
Synthetic biology and biochemical engineering offer powerful strategies to control the production of Biliverdin XIIIα, enabling more detailed studies of its function and potential applications.
By engineering microbial cell factories, such as E. coli or yeast, researchers can produce specific biliverdin isomers in large quantities. nih.govresearchgate.netresearchgate.netnih.gov This involves introducing and optimizing the expression of key enzymes in the heme biosynthesis and degradation pathways. nih.govjjis.or.krmdpi.com For example, recombinant E. coli expressing heme oxygenase have been used to produce biliverdin IXα. nih.govd-nb.infoscispace.com A similar approach, potentially using a specifically chosen or engineered heme oxygenase, could be employed to maximize the production of Biliverdin XIIIα.
Metabolic engineering strategies can be used to redirect metabolic flux towards the synthesis of the precursor, heme, and then to its conversion into the desired biliverdin isomer. jjis.or.krmdpi.com This can involve upregulating key enzymes in the tetrapyrrole biosynthesis pathway and downregulating competing pathways. nih.govmdpi.com Furthermore, these engineered systems can be used to study the function of Biliverdin XIIIα by observing the effects of its overproduction or by incorporating it into engineered signaling pathways. The ability to precisely control the production of Biliverdin XIIIα will be invaluable for elucidating its biological roles and exploring its therapeutic potential. nih.gov
Table 5: Engineering Strategies for Biliverdin Production
| Approach | Methodology | Goal | Organism(s) |
| Recombinant Enzyme Expression | Introducing the gene for heme oxygenase (HO) into a host organism. nih.gov | Biotransformation of heme into biliverdin. researchgate.netnih.gov | E. coli, Pichia pastoris nih.govd-nb.info |
| Metabolic Engineering | Modifying multiple genes in the tetrapyrrole biosynthesis pathway to increase precursor supply. nih.govjjis.or.kr | Enhance the overall yield of biliverdin. mdpi.com | E. coli, Corynebacterium glutamicum, Synechocystis jjis.or.krmdpi.com |
| Process Optimization | Optimizing fermentation conditions (e.g., media, temperature, inducers). researchgate.net | Maximize the efficiency and scalability of biliverdin production. d-nb.info | E. coli, Pichia pastoris nih.govd-nb.info |
| Cofactor Regeneration Systems | Co-expressing enzymes like glutamate (B1630785) dehydrogenase to regenerate NADPH required by heme oxygenase. nih.gov | Improve the efficiency of the enzymatic conversion of heme to biliverdin. | E. coli nih.gov |
Conclusion and Future Perspectives in Biliverdin Xiiig Research
Synthesis of Key Discoveries and Identification of Remaining Research Gaps
The scientific community has established that biliverdin (B22007), a green tetrapyrrolic pigment, is a key intermediate in the catabolism of heme. This process, catalyzed by heme oxygenase, results in the cleavage of a specific methine bridge in the heme molecule, leading to the formation of different biliverdin isomers. The most studied of these is Biliverdin IXα, the primary precursor to bilirubin (B190676) in mammals. creative-proteomics.comgoogle.com
However, beyond the well-documented IXα isomer, other forms such as IXβ, IXγ, and IXδ exist, arising from cleavage at different methine bridges. creative-proteomics.comportlandpress.com The compound of interest, Biliverdin XIIIγ, is recognized as a specific structural isomer with the CAS number 70707-71-0 and the systematic name 21H-Biline-2,18-dipropanoic acid,7,13-diethenyl-1,19,22,24-tetrahydro-3,8,12,17-tetramethyl-1,19-dioxo-. molbase.com
Despite this chemical identification, a significant gap in the literature exists regarding Biliverdin XIIIγ. Key discoveries related to its specific biological functions, enzymatic regulation, and physiological concentrations are conspicuously absent. The primary research gap is, therefore, the near-complete lack of focused studies on this isomer. While general methods for separating and identifying various biliverdin isomers exist, specific data on the biological occurrence and activity of the XIIIγ form are not available.
Table 1: Summary of Research Status for Biliverdin Isomers
| Isomer | Biological Prevalence | Key Research Findings | Identified Research Gaps for XIIIγ |
| Biliverdin IXα | Most common isomer in mammals. creative-proteomics.com | Well-documented role as a bilirubin precursor; potent antioxidant and anti-inflammatory properties. portlandpress.comontosight.ai | N/A |
| Biliverdin IXβ, IXγ, IXδ | Found in various species, less common than IXα. creative-proteomics.com | Distinct chemical properties; substrates for different biliverdin reductases (e.g., BLVRB). portlandpress.com | N/A |
| Biliverdin XIIIγ | Existence confirmed chemically. molbase.com | No specific biological or functional studies found. | Lack of data on natural occurrence, synthesis, biological activity, and metabolic fate. |
Promising Avenues for Further Mechanistic Elucidation and Biological Role Delineation
The absence of data on Biliverdin XIIIγ presents a fertile ground for future research. A foundational step would be to investigate its natural occurrence. Advanced analytical techniques could be employed to screen various biological samples from a wide range of species to determine if Biliverdin XIIIγ is a natural metabolite and, if so, under what physiological or pathological conditions it is produced.
A crucial avenue of investigation would be its interaction with heme oxygenases and biliverdin reductases. It is known that biliverdin reductase A (BLVRA) is specific for the IXα isomer, while biliverdin reductase B (BLVRB) can reduce IXβ, IXγ, and IXδ isomers. portlandpress.com Determining whether Biliverdin XIIIγ is a substrate for a known or novel reductase would be a significant step in understanding its metabolic fate and potential biological function.
Furthermore, exploring the antioxidant, anti-inflammatory, and signaling properties of purified Biliverdin XIIIγ is essential. In vitro studies could assess its ability to scavenge reactive oxygen species or modulate inflammatory pathways in cell cultures, providing the first insights into its potential cytoprotective roles, similar to those established for other biliverdin isomers. ontosight.ai
Methodological Challenges and Opportunities for Advancing Biliverdin XIIIγ Studies
A primary methodological challenge is obtaining sufficient quantities of pure Biliverdin XIIIγ for research. Chemical synthesis of specific biliverdin isomers can be complex and result in low yields of the desired isomer among a mixture of others. frontiersin.org Developing or optimizing synthetic routes to specifically produce the XIIIγ isomer is a critical first hurdle.
Once obtained, the accurate identification and quantification of Biliverdin XIIIγ within complex biological matrices present another challenge. However, this also provides an opportunity to leverage and advance modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools that can be optimized for the specific detection and structural confirmation of the XIIIγ isomer. creative-proteomics.comnih.gov The development of specific antibodies or molecular probes for Biliverdin XIIIγ could also revolutionize its study, enabling more sensitive and specific detection in tissues and fluids.
Table 2: Methodological Approaches for Biliverdin XIIIγ Research
| Research Area | Proposed Methodology | Potential Challenges |
| Synthesis & Purification | Targeted chemical synthesis; Recombinant enzymatic synthesis. | Low yields, isomer contamination, purification complexity. frontiersin.org |
| Detection & Quantification | HPLC, Mass Spectrometry (LC-MS/MS), NMR Spectroscopy. portlandpress.comnih.gov | Low physiological concentrations, distinguishing from other isomers. |
| Functional Analysis | In vitro antioxidant assays, cell-based inflammation models, enzyme kinetics with reductases. | Lack of established protocols for this specific isomer. |
Broader Implications for Fundamental Biochemistry, Physiology, and Translational Research
Should research establish a significant biological role for Biliverdin XIIIγ, the implications could be substantial. The discovery of a novel, functional heme metabolite would enrich our fundamental understanding of heme catabolism, a critical physiological process. It could reveal new enzymatic pathways and regulatory mechanisms that have thus far been overlooked by the focus on the IXα isomer.
From a physiological perspective, if Biliverdin XIIIγ possesses unique properties—for instance, greater stability, different tissue distribution, or more potent biological activity than other isomers—it could be implicated in the pathophysiology of various diseases, including those related to oxidative stress and inflammation.
For translational research, this could open up entirely new avenues. While excluding clinical human trials, preclinical studies in animal models could explore the therapeutic potential of Biliverdin XIIIγ or the modulation of its metabolic pathways. Its unique properties might make it a more suitable candidate for development as a protective agent in conditions such as ischemia-reperfusion injury, neurodegenerative disorders, or metabolic diseases, areas where the therapeutic potential of biliverdin and bilirubin is already recognized. google.com The elucidation of its role could ultimately lead to new biomarkers and therapeutic strategies, significantly impacting biomedical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
